molecular formula C22H23N3O5S2 B11151201 2-(4-methylphenoxy)-N~1~-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide

2-(4-methylphenoxy)-N~1~-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B11151201
M. Wt: 473.6 g/mol
InChI Key: JUQHDQOATXQHJH-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a thiazole ring, a morpholinosulfonyl group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N~1~-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the nucleophilic aromatic substitution of 4-methylphenol with a suitable acylating agent to form 4-methylphenoxyacetic acid . This intermediate is then reacted with thiazole derivatives and morpholinosulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N~1~-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N~1~-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as dihydrofolate reductase, leading to antimicrobial and anticancer effects . The compound’s structure allows it to bind to active sites of target proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-methylphenoxy)-N~1~-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its thiazole ring and morpholinosulfonyl group contribute to its potential as a versatile reagent in chemical synthesis and its promising biological activities .

Properties

Molecular Formula

C22H23N3O5S2

Molecular Weight

473.6 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C22H23N3O5S2/c1-16-2-6-18(7-3-16)30-14-21(26)24-22-23-20(15-31-22)17-4-8-19(9-5-17)32(27,28)25-10-12-29-13-11-25/h2-9,15H,10-14H2,1H3,(H,23,24,26)

InChI Key

JUQHDQOATXQHJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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